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Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487 Get Quote

System Status: 🟢 Active | Topic: FMF-04-159-2 (Covalent CDK14/TAIRE Inhibitor) Assigned

Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Mechanism of Action
FMF-04-159-2 is a specialized covalent chemical probe designed to target CDK14 (Cyclin-

Dependent Kinase 14) and the broader TAIRE family (CDK15, 16, 17, 18).[1][2] Unlike

traditional reversible inhibitors, FMF-04-159-2 forms an irreversible covalent bond with a

specific cysteine residue in the ATP-binding pocket of CDK14.

The Core Source of Variability: The primary source of experimental inconsistency with this

probe is the failure to distinguish between its covalent on-target activity (CDK14) and its

reversible off-target activity (primarily CDK2).

Continuous Dosing: Inhibits CDK14 (Covalent) + CDK2 (Reversible) + TAIREs.

Washout Protocol: Inhibits only CDK14 (Sustained Covalent) while CDK2 activity is restored.

Diagnostic Workflow: Validating CDK14 Specificity
Use this logic flow to determine if your observed variability is due to off-target CDK2 inhibition

or genuine CDK14 modulation.
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Figure 1: Decision tree for distinguishing covalent CDK14 engagement from reversible off-

target effects using washout protocols.

Troubleshooting Guide (Q&A)
Category A: Inconsistent Cellular Phenotypes
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Q1: I see strong G2/M arrest in my continuous dosing experiments, but it disappears when I

wash the compound out. Is the probe working? Diagnosis: The probe is working, but the

phenotype you observed (G2/M arrest) is likely driven by CDK2 inhibition, not CDK14.

Explanation: FMF-04-159-2 has a "dual personality." It binds CDK14 covalently (irreversibly)

but binds CDK2 reversibly.

In Continuous Dosing: You are inhibiting both CDK14 and CDK2. CDK2 inhibition is a known

driver of strong G2/M arrest.

After Washout: The compound unbinds from CDK2 (restoring its function), but remains

covalently bound to CDK14.[3] If the phenotype disappears, it proves that CDK14 inhibition

alone is insufficient to cause that specific arrest in your cell line. Action: Use the washout

protocol to isolate CDK14-specific biology.[1] Do not rely on continuous dosing for CDK14

target validation.

Q2: My IC50 values shift significantly depending on how long I incubate the cells. Why?

Diagnosis: This is a hallmark of covalent inhibitors. Explanation: Unlike reversible inhibitors,

which reach thermodynamic equilibrium, covalent inhibitors are time-dependent. The longer

you incubate, the more target (CDK14) is permanently inactivated. This causes the apparent

IC50 to decrease (improve) over time. Action: Standardize your incubation times strictly (e.g., 4

hours vs. 24 hours) when comparing potencies. For covalent probes,

is a more accurate metric than IC50.

Category B: Specificity & Controls
Q3: How do I prove that my effect is due to CDK14 and not CDK16, 17, or 18? Diagnosis:

FMF-04-159-2 is a pan-TAIRE inhibitor. It cannot easily distinguish between CDK14 and

CDK16/17/18 solely via chemical inhibition. Explanation: The probe covalently modifies a

conserved cysteine present in the TAIRE family. Action:

Genetic Knockdown: Pair chemical inhibition with siRNA/CRISPR against CDK14

specifically.

Proteomics: Use KiNativ or similar chemoproteomic profiling to assess the occupancy of the

specific TAIRE family members in your cell lysate.
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Q4: What is the correct control compound, and how do I interpret it? Diagnosis: You must use

FMF-04-159-R. Explanation: FMF-04-159-R is the "reversible analog."[1] It is structurally

identical to the probe but lacks the reactive acrylamide warhead required for covalent binding.

If FMF-04-159-2 works but FMF-04-159-R does not (after washout): This confirms the effect

requires covalent modification (CDK14/TAIRE specificity).

If both compounds show equal potency in continuous dosing: The effect is likely driven by

reversible binding (e.g., CDK2 off-target).

Category C: Compound Handling[6]
Q5: The compound precipitated when I added it to the media. Can I still use it? Diagnosis: No.

Precipitation alters the effective concentration and prevents accurate covalent kinetics.

Explanation: FMF-04-159-2 is hydrophobic. Rapid addition to aqueous media can cause

"crashing out." Action:

Dissolve stock in 100% DMSO.

Perform an intermediate dilution in culture media with vigorous vortexing before adding to

the cells.

Ensure final DMSO concentration is <0.5% to avoid solvent toxicity, which can mimic cell

cycle arrest.

Reference Data: Potency & Selectivity
Use these values to benchmark your experimental results. Note the discrepancy between

biochemical (enzymatic) and cellular (NanoBRET) assays due to the covalent mechanism.
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Target Assay Type
FMF-04-159-2
(Covalent
Probe)

FMF-04-159-R
(Reversible
Control)

Interpretation

CDK14
NanoBRET

(Cellular)
39.6 nM ~560 nM

Covalent binding

drives 14x

potency shift.[1]

CDK14 Washout (2h)
Sustained (<60

nM)
>3000 nM

Critical validation

step.

CDK2
NanoBRET

(Cellular)
256 nM ~250 nM

Reversible

binding; no shift

with covalent

probe.

CDK16 Biochemical 10 nM N/A

High potency

(Pan-TAIRE

activity).

Table 1: Comparative potency data adapted from Ferguson et al. (2019).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6886737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6886737/
https://www.rndsystems.com/products/fmf-04-159-2_7158
https://www.benchchem.com/product/b607487#troubleshooting-fmf-04-159-2-experimental-variability
https://www.benchchem.com/product/b607487#troubleshooting-fmf-04-159-2-experimental-variability
https://www.benchchem.com/product/b607487#troubleshooting-fmf-04-159-2-experimental-variability
https://www.benchchem.com/product/b607487#troubleshooting-fmf-04-159-2-experimental-variability
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607487?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

